



Application Notes and Protocols for Stereodivergent Iodocyclization of Nucleosides

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This document provides detailed protocols and application notes for the stereodivergent iodocyclization of nucleosides, a powerful technique for the selective synthesis of α - and β -nucleoside analogs. The methodologies described herein are based on an additive-controlled asymmetric iodocyclization, offering a versatile and efficient route to structurally diverse nucleosides, which are crucial in the development of antiviral and antitumor drugs.

Introduction

Nucleosides and their analogs are fundamental components of clinically significant therapeutic agents. The stereochemistry at the anomeric carbon (C1') is a critical determinant of their biological activity, with β -nucleosides being the most common in nature and medicine. However, α -nucleosides also exhibit important biological properties and serve as valuable pharmacological probes. Traditional N-glycosylation methods often provide limited control over anomeric selectivity, particularly for the synthesis of α -nucleosides.

The protocols detailed below describe a stereodivergent iodocyclization strategy that allows for the selective synthesis of either α - or β -nucleosides from a common precursor by judicious choice of an additive.[1][2] This method relies on the chiral phosphoric acid-catalyzed iodocyclization of an achiral alcohol precursor. The stereochemical outcome at the anomeric center is controlled by the addition of either sodium iodide (NaI) for the synthesis of β -nucleosides or triphenylphosphine sulfide (PPh3S) for the synthesis of α -nucleosides.[1][2] This approach not only provides high stereoselectivity and yields but also introduces an iodine atom

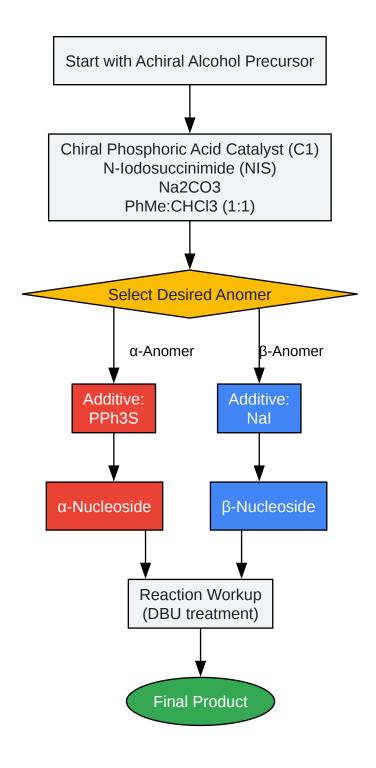


at the C2' position, which can be readily functionalized for the synthesis of a wide range of nucleoside analogs.[1][2]

Logical Workflow for Stereodivergent lodocyclization

The following diagram illustrates the decision-making process for the synthesis of either α - or β -nucleosides using the additive-controlled iodocyclization method.





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Caption: Decision workflow for additive-controlled stereodivergent iodocyclization.

Experimental Protocols



The following are generalized protocols for the stereodivergent synthesis of α - and β nucleosides via iodocyclization. Researchers should optimize conditions for their specific
substrates.

General Procedure for β -Nucleoside Synthesis (Nal as additive)

This protocol is adapted from the synthesis of β -nucleosides as described in the literature.[1][2]

Materials:

- Achiral alcohol precursor (1a)
- N-lodosuccinimide (NIS)
- Chiral Phosphoric Acid Catalyst (C1)
- Sodium Carbonate (Na2CO3)
- Sodium Iodide (Nal)
- Toluene (PhMe)
- Chloroform (CHCl3)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous solvents

Procedure:

- To a solution of the achiral alcohol precursor (1a, 0.1 mmol, 1.0 equiv) in a 1:1 mixture of PhMe and CHCl3 (2.5 mL) are added the chiral phosphoric acid catalyst C1 (10 mol%), NIS (1.1 equiv), and Na2CO3 (0.1 equiv).
- The additive, NaI, is then added to the reaction mixture.



- The reaction is stirred at the specified temperature (e.g., 40 °C) for the required time (e.g., 8 hours), while being monitored by thin-layer chromatography (TLC).
- Upon completion of the iodoetherification, the reaction mixture is cooled to 0 °C, and DBU (0.1 mmol) is added.
- The mixture is stirred for an additional 30 minutes.
- The reaction is quenched, and the product is purified by flash column chromatography to yield the desired β-nucleoside.

General Procedure for α -Nucleoside Synthesis (PPh3S as additive)

This protocol is adapted for the synthesis of α -nucleosides.[1][2]

Materials:

- Achiral alcohol precursor (1a)
- N-lodosuccinimide (NIS)
- Chiral Phosphoric Acid Catalyst (C1)
- Sodium Carbonate (Na2CO3)
- Triphenylphosphine sulfide (PPh3S)
- Toluene (PhMe)
- Chloroform (CHCl3)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous solvents

Procedure:



- To a solution of the achiral alcohol precursor (1a, 0.1 mmol, 1.0 equiv) in a 1:1 mixture of PhMe and CHCl3 (2.5 mL) are added the chiral phosphoric acid catalyst C1 (10 mol%), NIS (1.1 equiv), and Na2CO3 (0.1 equiv).
- The additive, PPh3S, is then added to the reaction mixture.
- The reaction is stirred at the specified temperature (e.g., 40 °C) for the required time (e.g., 8 hours), with monitoring by TLC.
- After the iodoetherification is complete, the mixture is cooled to 0 °C, and DBU (0.1 mmol) is added.
- The reaction is stirred for an additional 30 minutes.
- The reaction is quenched, and the product is purified by flash column chromatography to afford the desired α-nucleoside.

Data Presentation

The following tables summarize the quantitative data for the stereodivergent iodocyclization, highlighting the effect of the additive on yield and stereoselectivity.

Table 1: Additive-Controlled Stereodivergent Iodocyclization of a Model Substrate[1]

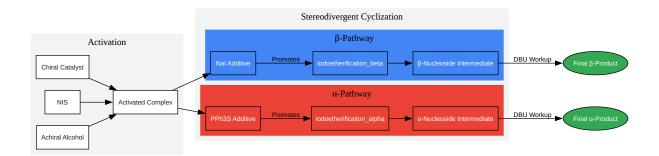
Entry	Additive	Product	Yield (%)	Diastereomeri c Ratio (β:α or α:β)
1	Nal	β-nucleoside	up to 95%	up to 66:1
2	PPh3S	α-nucleoside	up to 95%	up to 70:1

Note: Yields and diastereomeric ratios are reported as "up to" values, indicating the optimal results obtained across a range of substrates.

Reaction Mechanism Overview



The proposed mechanism for the additive-controlled stereodivergent iodocyclization is depicted below. The chiral phosphoric acid catalyst activates the N-iodosuccinimide (NIS). The choice of additive influences the subsequent cyclization pathway, leading to the selective formation of either the α - or β -anomer.



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Caption: Proposed mechanism for stereodivergent iodocyclization.

Applications and Further Functionalization

The iodocyclization products, bearing an iodine atom at the C2' position, are valuable intermediates for further synthetic transformations.[1][2] This allows for the introduction of various functional groups at this position, leading to a diverse library of nucleoside analogs. For instance, these intermediates have been successfully utilized in the concise synthesis of the anti-HIV drug stavudine and the anti-SARS-CoV-2 agent molnupiravir.[2]

Conclusion

The additive-controlled stereodivergent iodocyclization of nucleosides represents a significant advancement in synthetic nucleoside chemistry. It provides a highly efficient and selective method for accessing both α - and β -anomers from a common precursor. The detailed protocols



and data presented herein should serve as a valuable resource for researchers in academia and industry who are engaged in the design and synthesis of novel nucleoside-based therapeutics.

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